meso-2,6-Diaminopimelic acid (meso-DAP, CAS 922-54-3) is a critical intermediate in the bacterial diaminopimelate pathway for L-lysine biosynthesis and a foundational building block of the peptidoglycan cell wall in Gram-negative and specific Gram-positive bacteria [1]. Characterized by its (2R, 6S) stereoconfiguration, meso-DAP is distinguished from its LL- and DD-stereoisomers by its unique biological recognition [2]. It serves as the exclusive substrate for diaminopimelate decarboxylase (LysA) and is the specific molecular motif recognized by the mammalian NOD1 innate immune receptor [1]. For procurement, sourcing stereopure meso-DAP is critical for high-fidelity enzymatic assays, biocatalytic L-lysine production, and the synthesis of targeted immunomodulators, where isomeric purity dictates assay reproducibility and receptor binding affinity[2].
Substituting pure meso-DAP with racemic DAP mixtures or its LL-DAP stereoisomer introduces severe performance deficits in both enzymatic and immunological workflows[1]. In enzymatic screening, enzymes such as DAP dehydrogenase and DAP decarboxylase are highly stereospecific; the presence of LL-DAP and DD-DAP in racemic mixtures acts as competitive inhibitors, skewing Michaelis-Menten kinetics and generating spurious IC50 data during antibiotic drug discovery [2]. In immunology, the NOD1 receptor strictly requires the meso-configuration for activation [1]. Utilizing LL-DAP or racemic mixtures to synthesize peptidoglycan fragments (e.g., iE-DAP) results in biologically inactive ligands or drastically reduced potency, leading to false negatives in innate immunity research [1]. Consequently, stereopure meso-DAP is non-negotiable for applications requiring precise receptor agonism or unconfounded enzymatic turnover[3].
The mammalian NOD1 receptor exclusively recognizes the meso-configuration of diaminopimelic acid. When evaluated in HEK-Blue NOD1 cell assays, meso-DAP derivatives (such as C12-iE-DAP) exhibit potent receptor agonism with an EC50 of 170 nM [1]. In direct contrast, structural analogs constrained to the LL-DAP or DD-DAP stereoisomers fail to activate the receptor, remaining biologically inactive [2].
| Evidence Dimension | NOD1 receptor activation (NF-κB transcriptional activity / EC50) |
| Target Compound Data | meso-DAP derivatives exhibit potent NOD1 agonism (e.g., EC50 = 170 nM). |
| Comparator Or Baseline | LL-DAP and DD-DAP stereoisomers. |
| Quantified Difference | LL-DAP and DD-DAP derivatives are biologically inactive or exhibit negligible NOD1 activation compared to the potent nanomolar activity of meso-DAP analogs. |
| Conditions | HEK-Blue NOD1 cell assays measuring NF-κB transcriptional activity after 20 h incubation. |
Procurement of pure meso-DAP is essential for synthesizing active NOD1 ligands; using LL-DAP results in a complete loss of immunostimulatory function.
DAP dehydrogenase exhibits absolute stereospecificity for the meso-isomer. Kinetic profiling of the enzyme from Corynebacterium glutamicum demonstrates a Km of 3.1 mM for meso-DAP [1]. The D and L isomers of 2,6-diaminopimelate are not turned over by the enzyme; rather, they competitively inhibit the oxidative deamination of meso-DAP [1].
| Evidence Dimension | Oxidative deamination kinetics (Km and competitive inhibition) |
| Target Compound Data | meso-DAP is the exclusive substrate (Km = 3.1 mM for C. glutamicum DAPDH). |
| Comparator Or Baseline | LL-DAP and DD-DAP isomers. |
| Quantified Difference | LL-DAP and DD-DAP show zero substrate turnover and instead act as competitive inhibitors of meso-DAP oxidative deamination. |
| Conditions | Spectrophotometric enzyme kinetic assays measuring NADPH formation/consumption. |
Utilizing racemic DAP mixtures introduces competitive inhibitors that confound kinetic parameters, making stereopure meso-DAP critical for accurate high-throughput screening of DAP pathway inhibitors.
Diaminopimelate decarboxylase (LysA) catalyzes the final step of the DAP pathway, converting meso-DAP to L-lysine and carbon dioxide. The enzyme is completely inactive against the DD- or LL-isomers of diaminopimelate, demonstrating 100% specificity for the meso-configuration [1].
| Evidence Dimension | Decarboxylation to L-lysine |
| Target Compound Data | 100% substrate recognition and turnover by DAP decarboxylase. |
| Comparator Or Baseline | LL-DAP and DD-DAP isomers. |
| Quantified Difference | DAP decarboxylase is completely inactive against LL-DAP and DD-DAP isomers, exclusively converting meso-DAP to L-lysine. |
| Conditions | In vitro L-lysine biosynthesis pathway assays at optimal pH 6.7-6.8. |
For biocatalytic synthesis of L-lysine, sourcing pure meso-DAP prevents the accumulation of unreactive isomeric impurities, streamlining downstream purification.
In kinetic assays for DAP epimerase (DapF), utilizing commercial mixtures of DAP isomers as substrates in coupled DAP epimerase-DAP dehydrogenase systems leads to the rapid accumulation of NADPH. This accumulation causes severe feedback inhibition of DAPDH, resulting in spurious kinetic data [1]. Procuring pure meso-DAP circumvents this issue, enabling reliable reverse-direction assays and precise competitive inhibition profiling.
| Evidence Dimension | Assay reliability and signal-to-noise ratio |
| Target Compound Data | Pure meso-DAP enables robust reverse-direction kinetic assays. |
| Comparator Or Baseline | Commercial racemic DAP mixtures. |
| Quantified Difference | Using racemic mixtures in coupled assays causes NADPH accumulation that inhibits DAP dehydrogenase, leading to spurious kinetic data, whereas pure meso-DAP enables artifact-free competitive inhibition studies. |
| Conditions | Coupled spectrophotometric assays for DAP epimerase activity. |
Buyers developing DapF inhibitors must procure pure meso-DAP to avoid the false kinetic data generated by cheaper racemic mixtures.
Because the DAP pathway is essential for bacterial survival and absent in mammals, it is a prime target for antibiotic discovery. Pure meso-DAP is required as a precise substrate or competitive inhibitor in kinetic assays for DAP epimerase (DapF), DAP dehydrogenase, and DAP decarboxylase (LysA)[2]. Using pure meso-DAP avoids the competitive inhibition and assay artifacts introduced by LL-DAP and DD-DAP found in racemic mixtures.
meso-DAP is the critical structural motif recognized by the NOD1 intracellular receptor. It is the required starting material for synthesizing peptidoglycan fragments (such as iE-DAP) and conformationally constrained analogs used as vaccine adjuvants or immunotherapeutics [1]. Substitution with LL-DAP completely abrogates receptor binding and immunostimulatory activity.
In metabolic engineering and cell-free biocatalysis workflows aimed at producing L-lysine, meso-DAP serves as the direct, exclusive precursor for DAP decarboxylase [3]. Procuring stereopure meso-DAP ensures 100% theoretical yield conversion without the accumulation of unreactive LL- or DD-isomers, thereby simplifying downstream separation and purification processes.